3,4,5-Tribromoaniline

Übersicht

Beschreibung

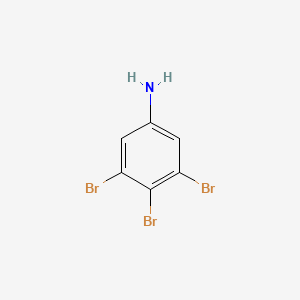

3,4,5-Tribromoaniline is an organic compound with the molecular formula C6H4Br3N. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 3, 4, and 5 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tribromoaniline typically involves a multi-step process. One common method starts with the nitration of aniline to form 3,4,5-trinitroaniline, followed by reduction to 3,4,5-triaminoaniline, and finally bromination to yield this compound . The reaction conditions for each step are as follows:

Nitration: Aniline is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to form 3,4,5-trinitroaniline.

Reduction: The nitro groups are reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination step is particularly critical, requiring careful handling of bromine and control of temperature and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Tribromoaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The bromine atoms can be selectively reduced to form debrominated products.

Substitution: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as zinc dust and hydrochloric acid are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Debrominated aniline derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

3,4,5-Tribromoaniline serves as a crucial intermediate in the synthesis of more complex organic molecules. The presence of multiple bromine atoms allows for selective substitution reactions, making it a valuable precursor in the development of pharmaceuticals and agrochemicals. Its reactivity is exploited in various synthetic pathways, including:

- Bromination Reactions : The compound can undergo further bromination or substitution reactions to yield derivatives with varied functional groups.

- Nucleophilic Substitution : The bromine atoms can be replaced with other nucleophiles, facilitating the formation of diverse compounds.

Biological Applications

Precursor for Bioactive Compounds

Research indicates that this compound can be utilized as a precursor for biologically active compounds. Its structure enables the synthesis of molecules that may exhibit antimicrobial or anticancer properties. For instance:

- Antimicrobial Agents : Studies have shown that halogenated anilines can possess antibacterial and antifungal activities.

- Pharmaceutical Development : The compound is investigated for its potential use in drug development due to its ability to interact with biological targets.

Industrial Applications

Dyes and Pigments Production

this compound is employed in the production of various dyes and pigments. Its vibrant color properties make it suitable for use in:

- Textile Dyes : It is used to create vivid colors in textile applications.

- Pigments for Plastics and Coatings : The compound's stability and colorfastness are advantageous for industrial coatings.

Case Study 1: Synthesis of Antimicrobial Agents

In a study focusing on the synthesis of new antimicrobial agents, researchers utilized this compound as a starting material. Through a series of chemical transformations involving nucleophilic substitutions and cyclization reactions, they successfully produced derivatives that displayed significant antibacterial activity against common pathogens. The study highlighted the compound's versatility as a building block in medicinal chemistry.

Case Study 2: Environmental Impact Assessment

A research project investigated the environmental impact of halogenated anilines, including this compound. The study assessed its degradation pathways in aquatic environments and found that while the compound is persistent, it can undergo biotransformation by microbial action. This finding emphasizes the importance of understanding the ecological implications of using such compounds in industrial applications.

Wirkmechanismus

The mechanism of action of 3,4,5-Tribromoaniline involves its interaction with various molecular targets and pathways. The bromine atoms on the benzene ring make it a highly reactive compound, capable of forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in its use as a precursor for the synthesis of more complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dibromoaniline: Lacks one bromine atom compared to 3,4,5-Tribromoaniline.

2,4,6-Tribromoaniline: Has bromine atoms at different positions on the benzene ring.

3,5-Dibromoaniline: Lacks one bromine atom and has a different substitution pattern

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three bromine atoms in a contiguous arrangement on the benzene ring makes it highly reactive and suitable for various synthetic applications .

Biologische Aktivität

3,4,5-Tribromoaniline is a brominated aromatic amine that has garnered attention for its biological activity, particularly in the context of antimicrobial properties and potential toxicological effects. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.

Synthesis

This compound can be synthesized through the bromination of aniline or by reducing 3,4,5-tribromonitrobenzene using iron in glacial acetic acid. This method typically yields approximately 70% of the desired compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested using the cup-plate method against Escherichia coli and Staphylococcus aureus, showing notable zones of inhibition.

| Concentration (mg/ml) | Zone of Inhibition (E. coli) | Zone of Inhibition (S. aureus) |

|---|---|---|

| 0.5 | 15.51 mm | 18.21 mm |

| 0.5 (in methanol) | 11.63 mm | 14 mm |

The results indicate that the compound has a stronger antibacterial effect against S. aureus compared to E. coli .

Toxicological Effects

The toxicological profile of this compound has also been investigated. It has been shown to induce liver microsomal enzymes in rat models, suggesting potential hepatotoxicity. The compound increases the concentration of cytochrome P-450 and enhances the activity of various monooxygenases, which are crucial for drug metabolism and detoxification processes in the liver .

Case Studies and Research Findings

- Antimicrobial Study : A study published in the International Journal of Creative Research Thoughts highlighted the antimicrobial efficacy of this compound against common pathogens. The findings confirmed its potential as an antimicrobial agent in pharmaceutical applications .

- Toxicity Assessment : Research focusing on the induction of liver enzymes noted that exposure to this compound led to dose-dependent increases in specific enzyme activities associated with drug metabolism. This raises concerns regarding its safety profile and potential environmental impact due to its persistence and bioaccumulation potential .

- Environmental Impact : Given its brominated structure, there is ongoing research into the environmental implications of compounds like this compound. Its stability and potential for bioaccumulation necessitate further studies to assess risks associated with exposure in ecological contexts .

Eigenschaften

IUPAC Name |

3,4,5-tribromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBYYZKYMWMKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209732 | |

| Record name | Benzenamine, 3,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-16-5 | |

| Record name | Benzenamine, 3,4,5-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.